molecular formula C20H19N5O5S B14126640 N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

Cat. No.: B14126640
M. Wt: 441.5 g/mol
InChI Key: VDMWKEPHVYQCDK-UHFFFAOYSA-N
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Description

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring, which is a six-membered ring containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as glacial acetic acid (AcOH) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved often include the inhibition of key metabolic processes, leading to the desired therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.

    Triazoles: Widely studied for their pharmacological potentials.

    Thiadiazoles: Notable for their applications in medicinal chemistry.

Uniqueness

N-(4-amino-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyrimidine ring with nitrobenzylthio and ethoxybenzamide groups sets it apart from other similar compounds.

Properties

Molecular Formula

C20H19N5O5S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[4-amino-2-[(4-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide

InChI

InChI=1S/C20H19N5O5S/c1-2-30-15-9-5-13(6-10-15)18(26)22-16-17(21)23-20(24-19(16)27)31-11-12-3-7-14(8-4-12)25(28)29/h3-10H,2,11H2,1H3,(H,22,26)(H3,21,23,24,27)

InChI Key

VDMWKEPHVYQCDK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-])N

Origin of Product

United States

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